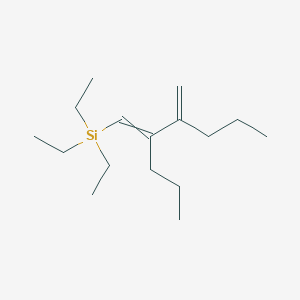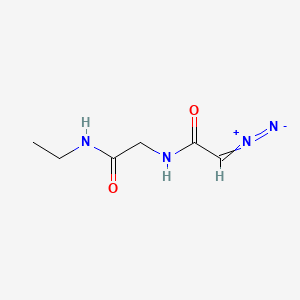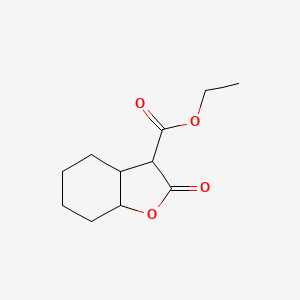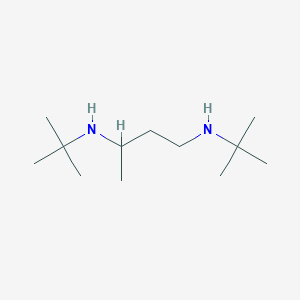
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine is an organic compound with a unique structure that includes both hydrazine and dimethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine typically involves the reaction of phenylhydrazine with dimethylformamide dimethyl acetal (DMFDMA). The reaction is catalyzed by an acid, such as methanesulfonic acid, and is carried out under reflux conditions in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Applications De Recherche Scientifique
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1-phenylhydrazine: Similar in structure but lacks the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the hydrazine moiety.
Phenylhydrazine: Contains the hydrazine moiety but lacks the dimethylamino group.
Uniqueness
1-Methyl-2-(dimethylamino)methylene-1-phenylhydrazine is unique due to the presence of both the dimethylamino and hydrazine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propriétés
Numéro CAS |
38435-24-4 |
|---|---|
Formule moléculaire |
C10H15N3 |
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(N-methylanilino)methanimidamide |
InChI |
InChI=1S/C10H15N3/c1-12(2)9-11-13(3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ |
Clé InChI |
CXRMBNPTQLPWNQ-PKNBQFBNSA-N |
SMILES isomérique |
CN(C)/C=N/N(C)C1=CC=CC=C1 |
SMILES canonique |
CN(C)C=NN(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


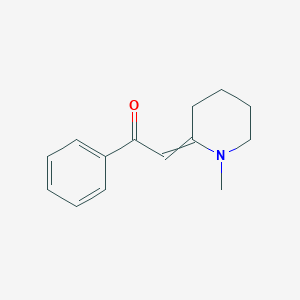
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
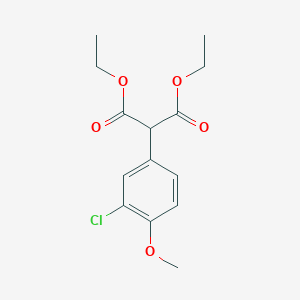
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
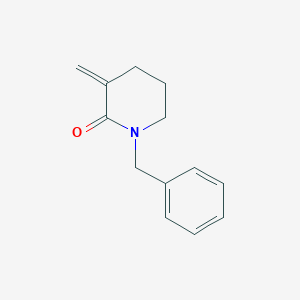
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
